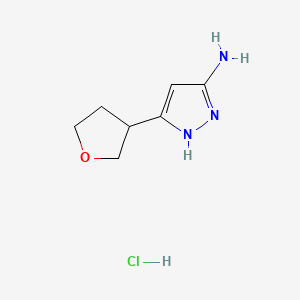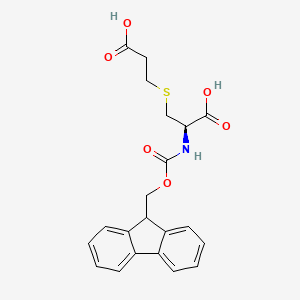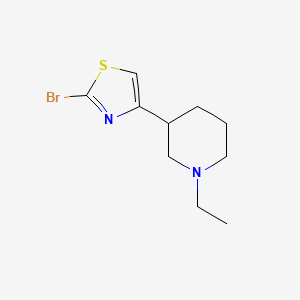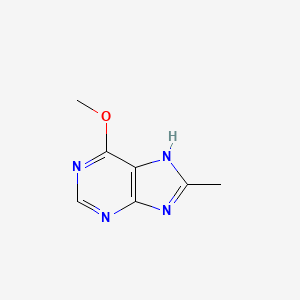![molecular formula C9H6O3S B13706226 1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B13706226.png)
1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone is a heterocyclic compound that features a benzodioxole ring fused with a thioxo group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone typically involves the acylation of benzo[d][1,3]dioxole with acetic anhydride in the presence of a catalyst such as fused zinc chloride . This reaction yields the desired ethanone derivative with high efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
化学反应分析
Types of Reactions: 1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone and its derivatives often involves interaction with biological macromolecules. For instance, some derivatives have been shown to inhibit enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
相似化合物的比较
Benzo[d][1,3]dioxole: A parent compound that lacks the thioxo group.
Thioxo derivatives: Compounds with similar thioxo functional groups but different core structures.
Uniqueness: 1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone is unique due to the combination of the benzodioxole ring and the thioxo group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
属性
分子式 |
C9H6O3S |
|---|---|
分子量 |
194.21 g/mol |
IUPAC 名称 |
1-(2-sulfanylidene-1,3-benzodioxol-5-yl)ethanone |
InChI |
InChI=1S/C9H6O3S/c1-5(10)6-2-3-7-8(4-6)12-9(13)11-7/h2-4H,1H3 |
InChI 键 |
MGFOKQKKDUYMSO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC2=C(C=C1)OC(=S)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


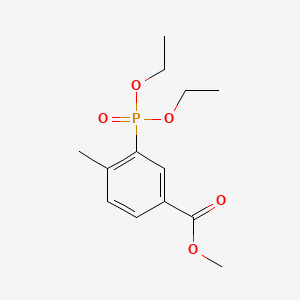
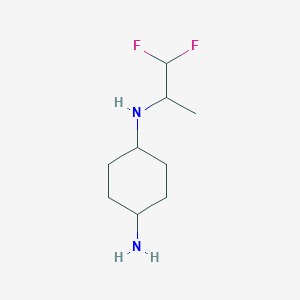
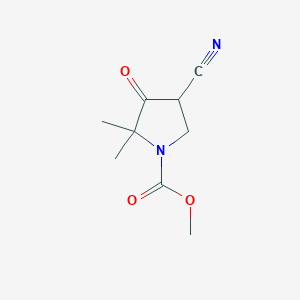
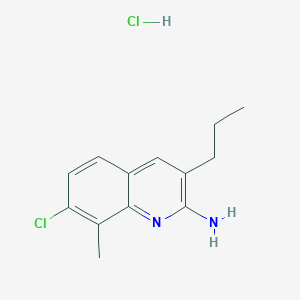


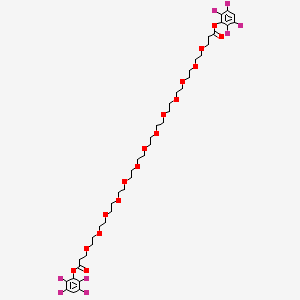

![Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate](/img/structure/B13706203.png)
![9-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13706208.png)
